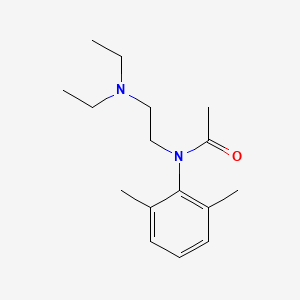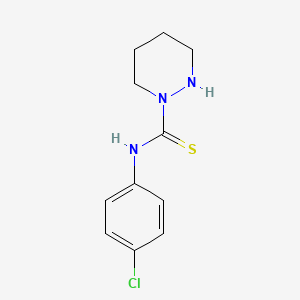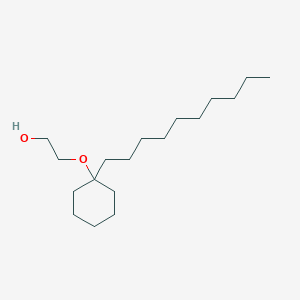
2-(1-Decylcyclohexyl)oxyethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-Decylcyclohexyl)oxyethanol is an organic compound with the molecular formula C18H36O2. It is a type of ether alcohol, characterized by a cyclohexyl group substituted with a decyl chain and an ethoxy group. This compound is used in various industrial and research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Decylcyclohexyl)oxyethanol typically involves the reaction of 1-decylcyclohexanol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst, such as potassium hydroxide, at elevated temperatures and pressures to facilitate the formation of the ether bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product. The product is then purified through distillation and other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2-(1-Decylcyclohexyl)oxyethanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and acids (HCl, HBr) are employed for substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Primary and secondary alcohols.
Substitution: Various substituted ethers and alcohols.
Scientific Research Applications
2-(1-Decylcyclohexyl)oxyethanol is utilized in various scientific research fields, including:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in the study of membrane dynamics and protein-lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Used in the formulation of surfactants, lubricants, and emulsifiers
Mechanism of Action
The mechanism of action of 2-(1-Decylcyclohexyl)oxyethanol involves its interaction with lipid membranes and proteins. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. It can also interact with specific proteins, affecting their function and activity. These interactions are mediated through hydrophobic and hydrogen bonding interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(1-Octylcyclohexyl)oxyethanol
- 2-(1-Dodecylcyclohexyl)oxyethanol
- 2-(1-Hexylcyclohexyl)oxyethanol
Uniqueness
2-(1-Decylcyclohexyl)oxyethanol is unique due to its specific decyl chain length, which imparts distinct hydrophobic properties and influences its interaction with lipid membranes and proteins. This makes it particularly useful in applications requiring specific membrane dynamics and protein interactions .
Properties
Molecular Formula |
C18H36O2 |
|---|---|
Molecular Weight |
284.5 g/mol |
IUPAC Name |
2-(1-decylcyclohexyl)oxyethanol |
InChI |
InChI=1S/C18H36O2/c1-2-3-4-5-6-7-8-10-13-18(20-17-16-19)14-11-9-12-15-18/h19H,2-17H2,1H3 |
InChI Key |
MEFYYFZUZNNBKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1(CCCCC1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



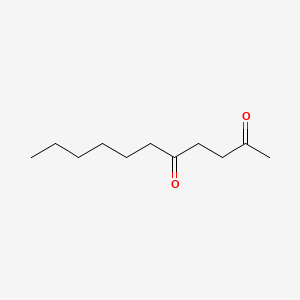
![Propanoic acid, 3-ethoxy-3-[(4-nitrophenyl)imino]-, ethyl ester](/img/structure/B13768416.png)
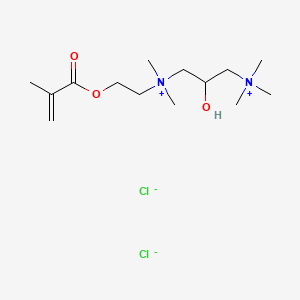
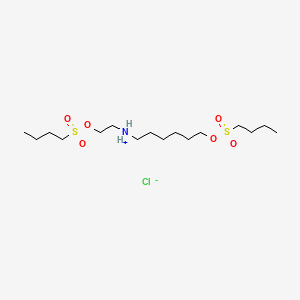
![Sodium;cobalt(3+);8-(methoxycarbonylamino)-1-[(5-methoxy-2-oxido-4-sulfamoylphenyl)diazenyl]naphthalen-2-olate](/img/structure/B13768436.png)
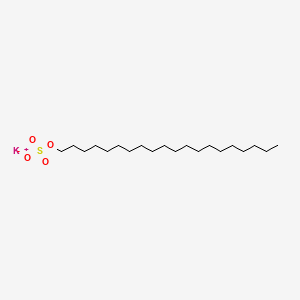
![Methyl 2-(benzoyloxy)-4-[(2-hydroxyethyl)amino]benzoate](/img/structure/B13768445.png)
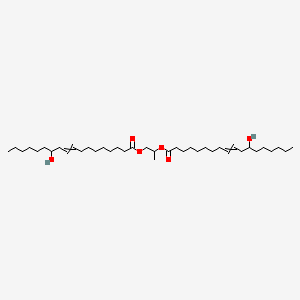
![3-[(4-Bromobenzyl)sulfanyl]-6-ethoxypyridazine](/img/structure/B13768453.png)
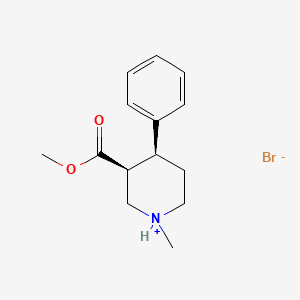
![Diethyl 1,2,6-trimethyl-1,4-dihydro[4,4'-bipyridine]-3,5-dicarboxylate--hydrogen iodide (1/1)](/img/structure/B13768461.png)
